Azide-PEG4-VC-PAB-Doxorubicin is a highly optimized, ready-to-use linker-payload module engineered for the development of next-generation antibody-drug conjugates (ADCs) [1]. It integrates a bioorthogonal azide group for click chemistry conjugation, a hydrophilic tetraethylene glycol (PEG4) spacer to mitigate hydrophobicity, a lysosomally cleavable valine-citrulline (VC-PAB) dipeptide for controlled intracellular release, and doxorubicin as the cytotoxic topoisomerase II inhibitor [1]. From a procurement perspective, this specific compound is prioritized when developers require a moderate-potency anthracycline payload combined with a highly stable, aggregation-resistant linker architecture that supports high drug-to-antibody ratios (DAR) without compromising manufacturability or pharmacokinetic stability . The precise combination ensures targeted delivery while minimizing the systemic toxicity associated with free doxorubicin .
Substituting Azide-PEG4-VC-PAB-Doxorubicin with closely related analogs introduces severe risks in both processability and in vivo performance. Replacing the azide group with a standard maleimide (e.g., MC-VC-PAB-Doxorubicin) exposes the ADC to retro-Michael deconjugation in systemic circulation, leading to premature payload shedding and off-target toxicity [1]. Omitting the PEG4 spacer drastically increases the hydrophobicity of the construct; non-PEGylated VC-PAB linkers frequently induce antibody aggregation and precipitation during conjugation, capping the viable DAR at sub-optimal levels and complicating downstream chromatographic purification . Furthermore, swapping doxorubicin for ultra-potent auristatins fundamentally alters the therapeutic window and mechanism of action, making the substitute unusable for indications requiring the specific DNA-intercalating mechanism of anthracyclines .
Azide vs. maleimide alters conjugation chemistry (click vs. thiol-maleimide), potentially affecting DAR consistency and ADC homogeneity.
PEG4 vs. PEG8 may shift solubility and steric profile, influencing conjugation efficiency and antigen binding.
VC-PAB (enzyme-cleavable) vs. non-cleavable (e.g., SMCC) may alter intracellular drug release mechanism.
The bioorthogonal azide moiety enables highly stable triazole linkages via click chemistry, directly addressing the instability of traditional thiol-maleimide conjugates . Comparative stability assays demonstrate that while maleimide-linked ADCs suffer significant payload loss in plasma over 14 days at 37°C due to retro-Michael exchange with serum albumin, azide-linked constructs maintain structural integrity with minimal off-target release [1]. This stability differential is critical for ensuring the payload reaches the tumor microenvironment intact.
| Evidence Dimension | Plasma stability (14 days at 37°C) |
| Target Compound Data | Azide-linked ADCs maintain high structural integrity with minimal payload loss |
| Comparator Or Baseline | Maleimide-linked ADCs (e.g., MC-VC-PAB-Doxorubicin) |
| Quantified Difference | Significant reduction in premature payload shedding via retro-Michael reaction for the azide construct |
| Conditions | Plasma incubation over 14 days at 37°C |
Procuring the azide variant prevents systemic toxicity caused by premature payload release, a common failure point in clinical ADC development.
The incorporation of the PEG4 spacer is a critical differentiator for manufacturability, directly counteracting the extreme hydrophobicity of the VC-PAB-Doxorubicin complex . The hydrophilic PEG4 chain significantly increases aqueous solubility compared to non-PEGylated variants, which are prone to causing antibody aggregation during the conjugation process . This enhanced solubility allows manufacturers to achieve a uniform, high Drug-to-Antibody Ratio (DAR) without inducing the severe precipitation typically observed when using hydrophobic linkers, thereby streamlining purification and improving overall yield .
| Evidence Dimension | Aqueous solubility and maximum viable DAR |
| Target Compound Data | PEG4 variant maintains solubility, enabling high DARs with low aggregation |
| Comparator Or Baseline | Non-PEGylated VC-PAB-Doxorubicin |
| Quantified Difference | Substantial reduction in aggregation-induced precipitation at high DARs |
| Conditions | Aqueous conjugation buffers during standard ADC manufacturing processes |
Higher solubility reduces the need for complex chromatographic purification steps to remove aggregates, directly lowering manufacturing costs and improving yield.
The valine-citrulline (VC) dipeptide paired with the PAB self-immolative spacer provides highly controlled, traceless release of doxorubicin specifically within the tumor cell [1]. Upon internalization into the acidic environment of the lysosome, the VC linker is selectively recognized and cleaved by the protease Cathepsin B, triggering a rapid elimination mechanism that liberates the free doxorubicin . This ensures maximum cytotoxic efficacy—via topoisomerase II inhibition and DNA intercalation—at the target site while the intact ADC remains highly stable at physiological pH during systemic circulation .
| Evidence Dimension | Cleavage specificity and payload release |
| Target Compound Data | Rapid cleavage by Cathepsin B at lysosomal pH |
| Comparator Or Baseline | Non-cleavable linkers or physiological pH (7.4) baseline |
| Quantified Difference | High release in targeted acidic/enzymatic conditions vs. near-zero release in neutral circulation |
| Conditions | Lysosomal environment vs. physiological pH (7.4) |
Ensures that the moderate-potency doxorubicin payload is concentrated entirely within the target cell, maximizing the therapeutic index.
Ideal for industrial workflows requiring the production of ADCs with high drug loading, where the PEG4 spacer is strictly necessary to prevent antibody aggregation and minimize costly purification steps .
The optimal choice for developers utilizing unnatural amino acids or enzymatic modifications to perform precise click chemistry, avoiding the plasma instability inherent to maleimide-based alternatives [1].
Specifically suited for targeting tumors that exhibit resistance to tubulin inhibitors but remain sensitive to topoisomerase II inhibition and DNA intercalation, leveraging doxorubicin's distinct mechanism of action .